

Foreword: Navigating the Landscape of a Niche Quinoline Derivative

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Compound of Interest

Compound Name: 7-Methoxy-6-methylquinoline

Cat. No.: B1428694

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In the vast field of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, forming the structural basis for a multitude of pharmaceuticals, agrochemicals, and functional materials. While many quinoline derivatives are extensively studied, others, like **7-Methoxy-6-methylquinoline**, remain more specialized subjects of research. Direct, comprehensive experimental data for this specific isomer is not abundant in publicly accessible literature.

Therefore, this guide adopts a dual approach rooted in established chemical principles. It combines the available information for the target molecule with expertly curated data from closely related structural analogs. By examining the properties of isomers such as 6-methoxyquinoline, 7-methoxyquinoline, and various methyl- and methoxy-substituted quinolines, we can construct a robust and predictive profile of **7-Methoxy-6-methylquinoline**. This methodology, common in synthetic and medicinal chemistry, allows us to anticipate reactivity, interpret spectral data, and design experimental protocols with a high degree of confidence. This document is designed for the discerning researcher, offering not just data, but the scientific rationale needed to effectively work with this compound.

Core Molecular and Physicochemical Profile

7-Methoxy-6-methylquinoline is a disubstituted quinoline with the molecular formula $C_{11}H_{11}NO$. The placement of an electron-donating methoxy group ($-OCH_3$) at position 7 and a weakly electron-donating methyl group ($-CH_3$) at position 6 on the benzo portion of the quinoline ring system defines its electronic character and subsequent properties.

Below is a summary of its core attributes, supplemented with data from analogous compounds where necessary.

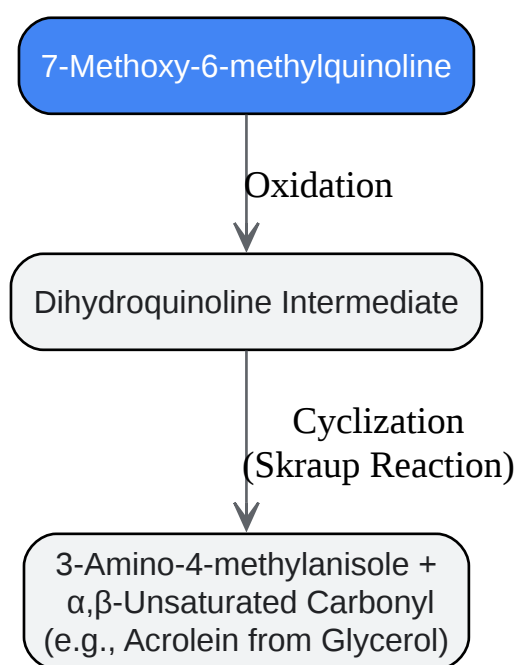
Property	Value / Description	Source / Rationale
IUPAC Name	7-Methoxy-6-methylquinoline	---
Molecular Formula	C ₁₁ H ₁₁ NO	Calculated
Molecular Weight	173.21 g/mol	Calculated
CAS Number	Not broadly indexed; an isomeric compound, 7-Methoxy-6-methyl-isoquinoline, is CAS 68287-68-3. [1]	Inferred from databases
Appearance	Expected to be a pale yellow to brown solid or oil at room temperature.	Based on analogs like 6-methoxyquinoline (mp: 18-20 °C) and 6-methylquinoline (liquid).
Melting Point	Not experimentally determined. Likely to be in the range of 40-70 °C.	Estimation based on isomers; 6-methoxy-4-methylquinoline has a melting point of 52 °C. [2]
Boiling Point	Not experimentally determined. Expected to be >300 °C at atmospheric pressure.	Based on analogs; 6-methoxy-4-methylquinoline boils at 301.3 °C. [3]
Solubility	Predicted to be sparingly soluble in water, but soluble in common organic solvents like chloroform, methanol, and ethyl acetate.	General property of quinoline derivatives. [4]
pKa (of conjugate acid)	Estimated to be around 4.5 - 5.0.	The basicity of the quinoline nitrogen is slightly increased by the electron-donating groups on the benzene ring, compared to quinoline (pKa ≈ 4.9).

Proposed Synthesis and Chemical Reactivity

The synthesis of substituted quinolines is a well-established area of organic chemistry. A plausible and efficient route to **7-Methoxy-6-methylquinoline** would be a variation of the Skraup or Doebner-von Miller reaction.

Retrosynthetic Analysis

A logical retrosynthesis involves disconnecting the pyridine ring, tracing the structure back to a readily available substituted aniline.

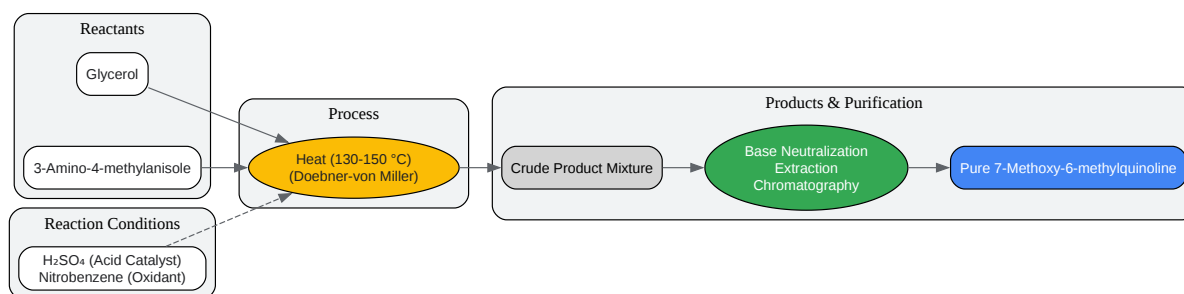


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Caption: Retrosynthesis of **7-Methoxy-6-methylquinoline**.

Proposed Synthetic Workflow

The synthesis would proceed by reacting 3-amino-4-methylanisole with glycerol in the presence of an acid catalyst (like sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).



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Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity Insights

- **Electrophilic Aromatic Substitution (EAS):** The benzene ring is activated by the methoxy and methyl groups. Electrophilic attack (e.g., nitration, halogenation) is strongly directed to the C5 and C8 positions, which are ortho and para to the activating groups. The C5 position is particularly favored due to activation from both the methoxy and methyl groups.
- **Reactivity of the Pyridine Ring:** The pyridine ring is electron-deficient and generally resistant to electrophilic attack. However, it can undergo nucleophilic substitution reactions if a leaving group is present at the C2 or C4 positions.
- **N-Oxidation:** The quinoline nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity profile of the entire ring system.

Spectroscopic Characterization Profile

For unambiguous identification, a combination of NMR spectroscopy and mass spectrometry is essential. The following profile is predicted based on established principles and data from

analogs.[\[5\]](#)[\[6\]](#)

¹H NMR Spectroscopy (Predicted)

In a solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals:

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Rationale
-OCH ₃	~3.9 - 4.0	Singlet (s)	Methoxy protons are chemically equivalent and uncoupled.
-CH ₃	~2.4 - 2.5	Singlet (s)	Aromatic methyl protons are uncoupled.
H5	~7.2 - 7.3	Singlet (s) or narrow doublet	ortho to the methyl group and meta to the methoxy group.
H8	~7.9 - 8.1	Singlet (s) or narrow doublet	Deshielded due to proximity to the heterocyclic ring.
H2, H3, H4	~7.3 - 8.9	Doublets (d) or Doublet of Doublets (dd)	Protons on the pyridine ring with characteristic coupling constants. H2 is typically the most downfield.

¹³C NMR Spectroscopy (Predicted)

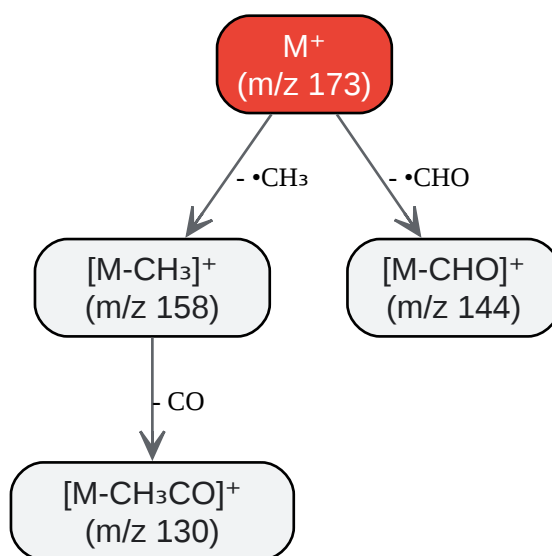
The carbon spectrum will provide a fingerprint of the carbon skeleton:

Carbon Assignment	Predicted Chemical Shift (ppm)	Rationale
-CH ₃	~18 - 22	Aliphatic methyl carbon.
-OCH ₃	~55 - 57	Methoxy carbon.
Aromatic/Heteroaromatic C	~100 - 160	Multiple signals corresponding to the 10 carbons of the quinoline ring. Carbons attached to oxygen (C7) and nitrogen (C8a, C2) will be significantly downfield.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methoxyquinolines follows characteristic fragmentation pathways.^[7]

- Molecular Ion (M⁺): A strong peak is expected at m/z = 173, corresponding to the molecular weight of the compound.
- Key Fragmentation:
 - Loss of a methyl radical (M-15): A peak at m/z = 158, resulting from the cleavage of the methoxy group.
 - Loss of carbon monoxide (M-28): A peak at m/z = 145, often following the initial loss of a hydrogen atom.
 - Loss of formyl radical (M-29): A peak at m/z = 144.
 - Loss of acetylene (from the pyridine ring): Further fragmentation can lead to smaller ions characteristic of the substituted benzene ring.



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Caption: Simplified MS fragmentation of **7-Methoxy-6-methylquinoline**.

Applications in Research and Drug Development

While specific applications for **7-Methoxy-6-methylquinoline** are not widely documented, the quinoline core is of paramount importance in medicinal chemistry.[8] Derivatives are known to possess a wide range of biological activities, including:

- **Antimalarial:** The quinoline scaffold is famous for its role in drugs like chloroquine and quinine.
- **Anticancer:** Many kinase inhibitors used in oncology feature a quinoline or quinazoline core. [9]
- **Antibacterial and Antifungal:** The ability of quinolines to intercalate with DNA or inhibit key enzymes makes them effective antimicrobial agents.
- **Fluorescent Probes:** The rigid, aromatic structure of quinoline leads to inherent fluorescence, making its derivatives useful as probes and sensors in biochemical assays.[10]

Therefore, **7-Methoxy-6-methylquinoline** serves as a valuable building block or scaffold for synthesizing more complex molecules with potential therapeutic or diagnostic applications. Its

specific substitution pattern offers a unique electronic and steric profile for library development and structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 7-Methoxy-6-methylquinoline

Disclaimer: This is a representative protocol based on standard Skraup synthesis procedures. [\[11\]](#) All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize **7-Methoxy-6-methylquinoline** from 3-amino-4-methylanisole.

Materials:

- 3-Amino-4-methylanisole (1.0 eq)
- Glycerol (3.0 eq)
- Concentrated Sulfuric Acid (2.0 eq)
- Nitrobenzene (0.5 eq)
- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) (catalytic amount)
- Sodium hydroxide (NaOH) solution (10 M)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- Carefully add concentrated sulfuric acid (2.0 eq) to a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The flask should be cooled in an

ice bath.

- To the cold acid, slowly add glycerol (3.0 eq) while stirring.
- Once the addition is complete, add 3-amino-4-methylanisole (1.0 eq), nitrobenzene (0.5 eq), and a catalytic amount of ferrous sulfate.
- Slowly heat the reaction mixture to 130-140 °C. The reaction is highly exothermic and must be controlled carefully. Maintain this temperature for 3-4 hours.
- Allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution by slowly adding 10 M NaOH solution until the pH is approximately 8-9. This must be done in an ice bath as the neutralization is highly exothermic.
- Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the pure fractions and remove the solvent in vacuo to yield the final product.
- Characterize the product using ^1H NMR, ^{13}C NMR, and MS to confirm its identity and purity.

Safety and Handling

GHS hazard information for this specific compound is not available. However, based on related methoxy- and methyl-quinolines, the following hazards should be anticipated^{[12][13][14]}:

- Warning: Harmful if swallowed (Acute toxicity, oral).

- Warning: Causes skin irritation.
- Warning: Causes serious eye irritation.
- Warning: May cause respiratory irritation.

Handling Precautions:

- Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handle only in a well-ventilated area or a chemical fume hood.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

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